![molecular formula C22H25ClN2O3S B4018236 ethyl 2-(4-chlorophenyl)-3-cyclohexyl-5-methyl-4-oxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B4018236.png)
ethyl 2-(4-chlorophenyl)-3-cyclohexyl-5-methyl-4-oxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate
Description
Synthesis Analysis
The synthesis of compounds similar to ethyl 2-(4-chlorophenyl)-3-cyclohexyl-5-methyl-4-oxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate often involves multi-step reactions that include condensation, alkylation, and cyclization processes. For example, Śladowska, Bartoszko-Malik, and Zawisza (1990) described the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates to yield derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by X-ray crystallography, revealing intricate details about their crystalline form and atomic arrangement. Hu Yang (2009) provided an analysis of the crystal structure for a similar compound, showcasing its monoclinic space group and the presence of two crystallographically independent molecules in the asymmetric unit (Hu Yang, 2009).
Chemical Reactions and Properties
Chemical reactions involving these compounds often feature nucleophilic substitution, cyclocondensation, and ring expansion processes, which significantly affect their chemical properties. Fesenko et al. (2010) discussed the dramatic effect of thiophenol on the reaction pathway of a related ethyl tetrahydropyrimidine carboxylate, highlighting the impact of reaction conditions on the outcomes of ring expansion versus nucleophilic substitution (Fesenko et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under various conditions. The detailed crystallographic analysis provides insights into their solid-state properties, which are essential for material science and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for further functionalization, are of significant interest. Studies like those by Bakulina et al. (2013) explore the cyclocondensation reactions and the synthesis of ortho- and peri-condensed heterocycles, shedding light on the versatility and reactivity of these compounds (Bakulina et al., 2013).
properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3-cyclohexyl-5-methyl-4-oxo-1,2-dihydrothieno[3,4-d]pyrimidine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3S/c1-3-28-22(27)19-18-17(13(2)29-19)21(26)25(16-7-5-4-6-8-16)20(24-18)14-9-11-15(23)12-10-14/h9-12,16,20,24H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAXIOCLOFBJQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C(N2)C3=CC=C(C=C3)Cl)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenyl)-3-cyclohexyl-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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